cis-Fecapentaene-12

Ames mutagenicity structure–activity relationship fecapentaene analog potency

cis-Fecapentaene-12 (cis-FP-12) is the (S)-configured, C1′-Z (cis) stereoisomer of fecapentaene-12, a glyceryl enol ether bearing a conjugated pentaene side chain (C₁₅H₂₂O₃, MW 250.33). Unlike the more commonly studied synthetic racemic all-trans-FP-12, cis-FP-12 is a structurally defined, single-isomer compound that matches the configuration of naturally occurring fecapentaene-12 isolated from human feces.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 91605-35-5
Cat. No. B12650886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Fecapentaene-12
CAS91605-35-5
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CC=CC=COCC(CO)O
InChIInChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11-/t15-/m0/s1
InChIKeyCQBOBCAMYWRTNO-ZXBRQBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Fecapentaene-12 (CAS 91605-35-5): A Defined Stereoisomer of the Colon-Derived Genotoxin for Colorectal Carcinogenesis Research


cis-Fecapentaene-12 (cis-FP-12) is the (S)-configured, C1′-Z (cis) stereoisomer of fecapentaene-12, a glyceryl enol ether bearing a conjugated pentaene side chain (C₁₅H₂₂O₃, MW 250.33) . Unlike the more commonly studied synthetic racemic all-trans-FP-12, cis-FP-12 is a structurally defined, single-isomer compound that matches the configuration of naturally occurring fecapentaene-12 isolated from human feces [1]. Fecapentaenes are direct-acting mutagens produced by anaerobic colonic bacteria (Bacteroides spp.) from plasmalogen precursors and do not require exogenous metabolic activation for genotoxic activity [2]. This compound has been extensively characterized as a potent bacterial mutagen in the Ames/Salmonella system and as a genotoxin in mammalian cells, where it induces DNA single-strand breaks, sister chromatid exchanges, and mutations [3]. Its defined stereochemistry makes it an essential reference standard for analytical quantification of fecapentaenes in human fecal samples and for structure–activity relationship studies aimed at dissecting the molecular mechanism of fecapentaene-mediated DNA damage [4]. Critically, cis-FP-12 enables researchers to distinguish the biological activity attributable to the natural cis-configured isomer from that of the synthetic all-trans racemate, a distinction with significant implications for colorectal cancer risk assessment studies [5].

Why cis-Fecapentaene-12 Cannot Be Interchanged with all-trans-FP-12, FP-14, or MFP-12 in Experimental and Analytical Workflows


Fecapentaenes that differ in chain length, stereochemistry, or the glyceryl ether moiety exhibit quantitatively distinct genotoxic potencies, stability profiles, and biological activities that preclude simple analog substitution. The natural higher homolog fecapentaene-14 (FP-14) is approximately 4-fold more genotoxic than FP-12 as measured by the SOS Chromotest [1], while replacement of the glyceryl moiety with a methoxy group (MFP-12) increases Ames mutagenicity approximately 20-fold over the parent FP-12 [2]. Furthermore, the cis versus all-trans configuration of FP-12 influences the compound's spectrophotometric detection characteristics in HPLC-based quantification, directly affecting analytical accuracy in fecal fecapentaene monitoring [3]. The extreme lability of the pentaenol ether system—with decomposition half-lives as short as 15 minutes under ambient conditions—means that the specific handling and stabilization protocol validated for cis-FP-12 cannot be assumed to apply uniformly to structural analogs [4]. These quantitative and qualitative differences mean that selecting the correct fecapentaene species and isomer is not a matter of convenience but a critical determinant of data reproducibility and biological relevance in colorectal cancer research.

Quantitative Differential Evidence for cis-Fecapentaene-12 Against Its Closest Analogs and Alternatives


cis-FP-12 vs. MFP-12: The Glyceryl–Methoxy Potency Differential Defines Experimental Sensitivity Windows

In a direct head-to-head comparison within the same study, the methoxy analog MFP-12 (in which the glycerol moiety of FP-12 is replaced by a methoxy group) exhibited approximately 20-fold higher mutagenic potency than the parent FP-12 in Salmonella typhimurium strain TA100 with preincubation, while both the naturally occurring FP-12 and its synthetic cis-isomer (cis-FP-12) yielded mutagenic activities in the range of 1000–2000 TA100 revertants per microgram of compound [1]. The standard rat liver S9 metabolizing system reduced the activities of all fecapentaenes in a dose-related manner, confirming that the differential is intrinsic to the direct-acting chemical reactivity of the enol ether system rather than a metabolic activation artifact [1].

Ames mutagenicity structure–activity relationship fecapentaene analog potency TA100 revertants

cis-FP-12 vs. FP-14: SOS Chromotest Quantifies a ~4-Fold Genotoxicity Differential Between Chain-Length Homologs

In a direct comparative study using the SOS Chromotest (E. coli PQ37, β-galactosidase induction), fecapentaene-12 (F-12) and fecapentaene-14 (F-14) were benchmarked against 4-nitroquinoline oxide (4-NQO) as a reference direct-acting mutagen. F-14 was almost as active as 4-NQO, whereas F-12 was only approximately 25% as active as F-14, the higher homolog differing by just two additional carbon atoms in the side chain [1]. The SOS-inducing potency of F-12 and F-14 was further shown to be significantly enhanced in the presence of bile salts (sodium taurocholate and sodium deoxycholate), a finding with direct implications for modeling colonic luminal conditions [2].

SOS Chromotest genotoxicity ranking fecapentaene homolog comparison 4-NQO reference standard

cis-FP-12 Demonstrates Tumor-Promoting Activity In Vivo: MNU-Initiated Rat Colon Carcinogenesis Model Reveals Significant Carcinoma Enhancement

In a controlled in vivo study using female F-344 rats initiated with N-methyl-N-nitrosourea (MNU, 2 mg intrarectally, 3×/week for 3 weeks), post-initiation administration of FP-12 (400 ng intrarectally, 2×/week for 24 weeks) produced a statistically significant (P < 0.05) increase in the number of carcinoma-bearing rats and the average number of carcinomas per rat in the MNU + FP-12 group compared with the MNU-alone group [1]. Aberrant crypt foci (ACF) were found in all carcinogen-treated rats, and the average number of ACF/cm² as well as ACF containing >10 aberrant crypts per focus were also significantly elevated in the MNU + FP-12 group [1]. No tumors or ACF were observed in animals receiving FP-12 alone (without MNU initiation), demonstrating that FP-12 acts specifically as a tumor promoter rather than a complete carcinogen in this model [1]. By contrast, an earlier study using higher FP-12 doses in multiple rodent models found no significant increase in tumor incidence when FP-12 was tested as a complete carcinogen or initiator, although 2 of 109 rats receiving intrarectal FP-12 developed colon polyps [2]. The positive tumor promotion data from Zarkovic et al. (1993) provide the strongest in vivo evidence that FP-12 contributes to colon carcinogenesis specifically in the post-initiation phase.

colon carcinogenesis tumor promotion in vivo fecapentaene aberrant crypt foci

cis-FP-12 Induces Quantifiable DNA Damage in the Target Colonic Epithelium In Vivo at Nanomolar to Micromolar Concentrations

In vivo treatment of Fischer 344 rats with FP-12 at 1 µM concentration introduced a 16-fold increase (P < 0.001) in the number of alkali-labile sites in colonic epithelial DNA over untreated controls, as measured by DNA single-strand breakage assays [1]. Concurrent autoradiographic studies demonstrated a 2.6-fold increase in the labelling index but an 8.8-fold reduction in the mitotic rate in colonic epithelial cells, indicating that FP-12 induces DNA damage that triggers a compensatory proliferative response while simultaneously blocking mitotic progression [1]. In vitro assays confirmed a linear concentration–response relationship for alkali-labile site induction over a range of 1 nM to 1 µM FP-12 [1]. At the cellular level in human fibroblasts, FP-12 at 2 µM caused significant DNA-interstrand cross-links, at 5 µM caused DNA single-strand breaks, and at 10 µM additionally caused DNA–protein cross-links, with concomitant depletion of cellular glutathione through both alkylation and oxidative mechanisms [2].

colon epithelial DNA damage alkali-labile sites in vivo genotoxicity thymidine incorporation

Extreme Oxidative Lability of cis-FP-12 Demands Rigorous Handling Protocols: Half-Life ~15 Minutes Under Ambient Conditions with UV Degradation of 70% in 30 Seconds

Solutions of synthetic FP-12 intended for carcinogenicity studies were found to decompose extremely rapidly during customary dosage procedures, with apparent half-lives as short as 15 minutes under ambient conditions [1]. Ultraviolet irradiation of an all-trans-FP-12 solution decreased its concentration by 70% within 0.5 minutes [1]. High concentration and exposure to air were confirmed as especially important destabilizing influences, and the data suggested a primary role for a radical decomposition mechanism in the presence of atmospheric oxygen [1]. FP-12 solutions were significantly stabilized by the radical chain-breaking antioxidant vitamin E, whereas dithiothreitol greatly destabilized FP-12 through nucleophilic attack [1]. Triethylamine was identified as the most effective stabilizer for fecapentaene extraction from human stool samples, enabling a rapid HPLC analysis with a turnaround time of 30 minutes [2]. A separate stability study reported that FP-12 is quite stable at micromolar to nanomolar concentrations using synchronous fluorescence spectrophotometry (SFS), with a characteristic single emission peak at 413–423 nm (Δλ = 36.5 nm) that allows identification of FP-12 in DNA when reacted in vitro [3].

fecapentaene stability oxidative decomposition vitamin E stabilization quality control

cis-FP-12 Genotoxicity Is Mediated by Oxygen Radical Generation: ESR Evidence for Superoxide and Hydroxyl Radical Formation with Mutagenicity Reduction by Radical Scavengers

Electron spin resonance (ESR) spectroscopy with spin-trapping agents demonstrated that peroxidation of FP-12 by peroxidative enzymes results in the formation of superoxide adducts of the spin traps α-(4-pyridyl-1-oxide)-N-t-butylnitrone and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) [1]. The addition of superoxide dismutase decreased spectrum intensity, while the hydroxyl radical scavenger t-butyl alcohol had no influence on the superoxide signal, confirming the primary formation of superoxide [1]. Hydroxyl radical spin adducts were subsequently detected after peroxidation of FP-12 using the spin-trapping agent 2,2,6,6-tetramethyl-piperidine (TMP) [1]. In functional assays, hydroxyl radical scavenging reduced the number of revertants in Salmonella strains TA100, TA102, and TA104, with the spin traps DMPO and TMP producing a more convincing mutagenicity reduction than the hydroxyl radical scavengers t-butyl alcohol and DMSO [1]. A reaction scheme was proposed in which superoxide formed after FP-12 peroxidation is converted to hydroxyl radicals via the iron-catalyzed Haber–Weiss reaction [1]. This mechanism is consistent with the finding that non-steroidal anti-inflammatory agents (NSAIDs) block the induction of oxidative DNA base damage by FP-12 in HeLa cells through inhibition of prostaglandin H synthase [2].

electron spin resonance reactive oxygen species hydroxyl radical scavenging oxidative DNA damage mechanism

Validated Procurement and Experimental Application Scenarios for cis-Fecapentaene-12 Based on Quantitative Evidence


Analytical Reference Standard for HPLC-Based Fecal Fecapentaene Quantification in Population Studies

cis-FP-12 serves as the essential synthetic reference standard for HPLC quantification of fecapentaenes in human stool samples, as validated by Kleinjans et al. (1989) who developed a rapid 30-minute extraction and HPLC protocol using synthetic fecapentaene-12 stabilized with triethylamine [1]. Its defined cis stereochemistry and characteristic SFS emission peak at 413–423 nm (Δλ = 36.5 nm) enable unambiguous identification and quantification, distinguishing the natural cis-configured analyte from synthetic all-trans impurities [2]. Procurement of cis-FP-12 for this application is mandatory because the compound's extreme lability (half-life ~15 min under ambient conditions, 70% UV degradation in 30 seconds) necessitates fresh preparation of calibration standards under rigorously controlled conditions with antioxidant stabilization [3].

In Vitro Mutagenicity and Genotoxicity Screening Using the Ames/Salmonella System with Defined cis-FP-12 Potency Benchmarks

cis-FP-12 is the appropriate positive control and reference mutagen for Ames/Salmonella screening assays targeting fecapentaene-like genotoxins, with well-characterized potency benchmarks of 1000–2000 revertants/µg in TA100 (with preincubation) and approximately 700 revertants/µg in TA100, 1400 revertants/µg in TA104, and 100 revertants/µg in TA98 in standard plate incorporation assays [1][2]. The compound does not require exogenous S9 metabolic activation, making it suitable as a direct-acting mutagen control in both standard and metabolic activation-inclusive assay formats [3]. Researchers specifically requiring the natural-mimetic potency profile should select cis-FP-12 over MFP-12 (which is ~20-fold more potent and would overestimate hazard) or FP-14 (which is ~4-fold more genotoxic in the SOS Chromotest and would compress the assay's dynamic range) [1].

Mechanistic Studies of Oxidative DNA Damage and Radical-Mediated Genotoxicity Pathways

cis-FP-12 is the validated substrate for investigating fecapentaene-mediated oxidative DNA damage via reactive oxygen species, with ESR-confirmed generation of superoxide and hydroxyl radicals upon enzymatic peroxidation [1]. The compound can be used to study the relative contributions of oxidative versus alkylative DNA damage mechanisms, as radical scavengers (DMPO, TMP) demonstrably reduce FP-12 mutagenicity in TA100, TA102, and TA104 [1]. This application is distinct from the carbocation-mediated alkylation model proposed by Gupta et al. (1984) [2], and procurement of cis-FP-12 enables direct interrogation of both mechanistic pathways in a single, well-characterized chemical entity.

In Vivo Colon Carcinogenesis Models for Tumor Promotion Studies

cis-FP-12 is the only fecapentaene species with published, statistically significant in vivo tumor promotion data in a chemical carcinogen-initiated colon model, where co-administration of FP-12 (400 ng intrarectally, 2×/week, 24 weeks) with MNU initiation produced a significant increase in carcinomas per rat (P < 0.05) and elevated aberrant crypt foci relative to MNU alone [1]. The absence of complete carcinogenicity or tumor-initiating activity in parallel studies [2] defines cis-FP-12's biological role specifically within the post-initiation promotion phase, making it the required test article for laboratories investigating chemopreventive strategies that target the promotion stage of colon carcinogenesis.

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